![molecular formula C7H11F3O2 B13071821 [Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol is a chemical compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This process often includes the use of advanced chemical engineering techniques, such as continuous flow reactors and automated control systems, to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups, such as halogens or alkyl groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxane derivatives with aldehyde or carboxylic acid groups, while substitution reactions can produce a wide range of trifluoromethyl-substituted compounds .
Aplicaciones Científicas De Investigación
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol: Unique due to its trifluoromethyl group and oxane ring structure.
[Cis-6-(methyl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
[Cis-6-(ethyl)oxan-3-yl]methanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
[(3S,6R)-6-(trifluoromethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
GJNCNBFWDIRUIF-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](OC[C@@H]1CO)C(F)(F)F |
SMILES canónico |
C1CC(OCC1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



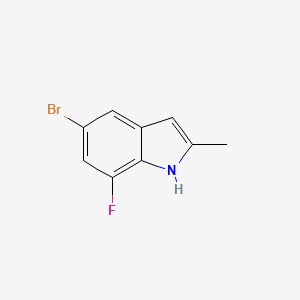
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
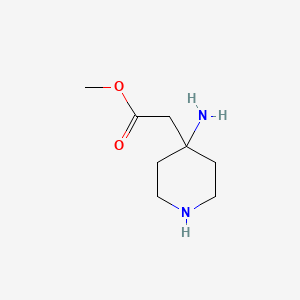
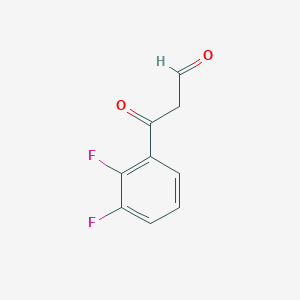

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
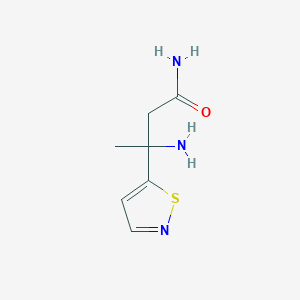
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
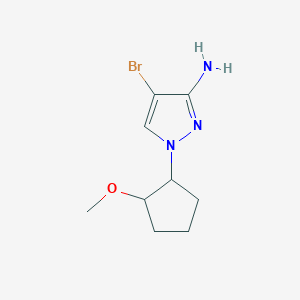
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
